

# Application Notes and Protocols for (Rac)-AZD8186 Kinase Assay

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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# For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD8186 is a potent and selective dual inhibitor of the p110 $\beta$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, often driven by the loss of the tumor suppressor PTEN, making PI3K isoforms attractive therapeutic targets.[2][3] AZD8186 has demonstrated significant antitumor activity in preclinical models, particularly in tumors with PTEN deficiency.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of (Rac)-AZD8186 against PI3K $\beta$  and PI3K $\delta$ .

#### Mechanism of Action

The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] Class I PI3Ks, including p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ , are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation, PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate a cascade of proteins involved in cellular function. **(Rac)-AZD8186** selectively binds to the ATP-binding pocket of



p110 $\beta$  and p110 $\delta$ , preventing the phosphorylation of PIP2 and subsequently inhibiting the downstream signaling cascade.[6]

## **Data Presentation**

The inhibitory activity of **(Rac)-AZD8186** is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of **(Rac)-AZD8186** against the four Class I PI3K isoforms.

PI3K Isoform	(Rac)-AZD8186 IC50 (nM)
РІЗКβ	4[2][7]
ΡΙ3Κδ	12[7]
ΡΙ3Κα	35[7]
РІЗКу	675[7]

## Experimental Protocols In Vitro Kinase Assay for PI3Kβ and PI3Kδ using ADP-Glo™

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

- (Rac)-AZD8186
- Recombinant human PI3Kβ (p110β/p85α)
- Recombinant human PI3Kδ (p110δ/p85α)
- PI3K Lipid Substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
- ATP



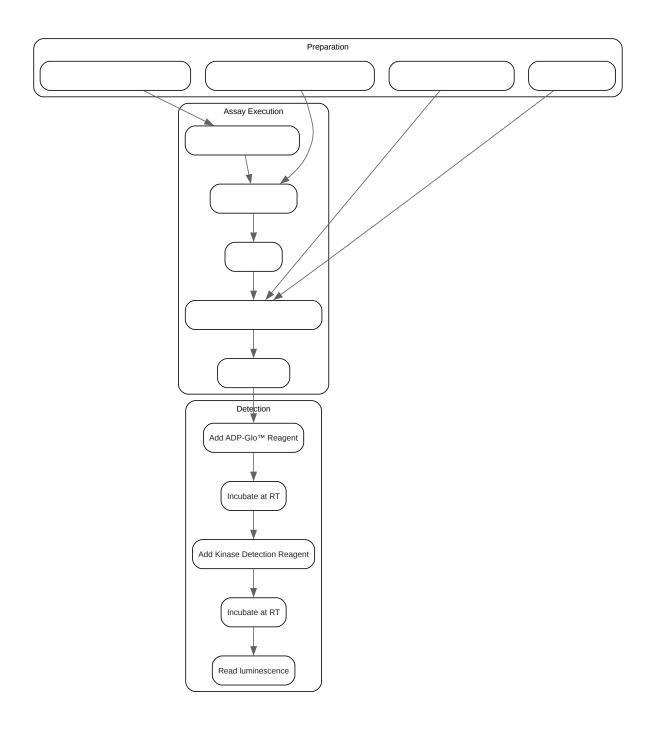




- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[2]
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow Diagram:





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Caption: Workflow for the in vitro PI3K kinase assay.



#### Procedure:

#### Reagent Preparation:

- Prepare a stock solution of (Rac)-AZD8186 in DMSO and create a serial dilution series
  (e.g., 12-point, half-log dilutions) in kinase assay buffer. The final DMSO concentration in
  the assay should be ≤1%.
- Dilute the recombinant PI3Kβ and PI3Kδ enzymes to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer supplemented with 50 ng/µL BSA).[2] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- Prepare the PIP2 substrate solution in Kinase Assay Buffer. A typical final concentration is 10-100 μM.
- Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km for ATP for the specific PI3K isoform, typically in the range of 10-100 μM.

#### Assay Plate Setup:

- Add 2.5  $\mu$ L of the serially diluted **(Rac)-AZD8186** or vehicle (DMSO in kinase assay buffer) to the wells of a white, opaque 384-well plate.
- Add 2.5  $\mu$ L of the diluted PI3K $\beta$  or PI3K $\delta$  enzyme solution to each well.
- Include "no enzyme" controls (containing substrate and ATP but no enzyme) and "vehicle" controls (containing enzyme, substrate, and ATP with vehicle).
- Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

#### Kinase Reaction:

- $\circ~$  Initiate the kinase reaction by adding 5  $\mu\text{L}$  of the PIP2/ATP mixture to each well.
- Mix the plate and incubate for 30-60 minutes at 30°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.



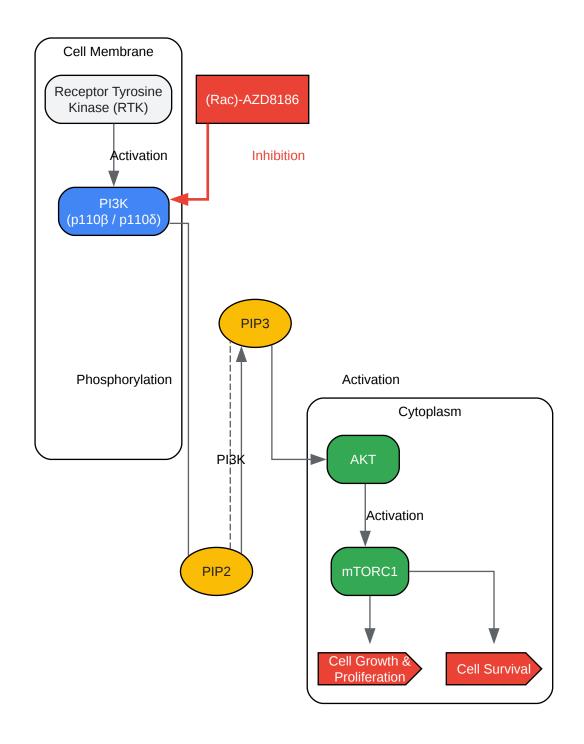
#### · Signal Detection:

- Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the "no enzyme" control luminescence from all other readings.
  - Normalize the data to the "vehicle" control (representing 100% activity).
  - Plot the normalized data against the logarithm of the (Rac)-AZD8186 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Signaling Pathway Diagram**

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **(Rac)-AZD8186**.





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Caption: The PI3K/AKT/mTOR signaling pathway.

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## References

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